Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Physicochemical Characterization Solid-State Analysis Purity Assessment

Researchers validating clopidogrel ANDA impurity profiles frequently encounter retention-time mismatches when using enantiopure or ortho-substituted analogs. This racemic RS hydrochloride salt (CAS 42718-19-4) directly resolves that challenge as the certified Clopidogrel Impurity 33 standard. • Full characterization package (NMR, HPLC, MS) with ≥95% purity ensures ICH Q3A/B compliance. • Hydrochloride salt provides superior aqueous solubility and gravimetric accuracy over the free base for reproducible solution-phase workflows. • Cost-efficient racemic substrate for chiral HPLC/SFC method development and preparative resolution studies.

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
CAS No. 42718-19-4
Cat. No. B1590403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
CAS42718-19-4
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H
InChIKeySLFXIBKUZFTNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Overview


Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS 42718-19-4) is the hydrochloride salt of a racemic (RS) α-amino acid methyl ester [1]. It belongs to the phenylglycine (Phg) derivative class, featuring a para-chloro substituent on the aromatic ring. With a molecular formula of C₉H₁₁Cl₂NO₂ and a molecular weight of 236.09 g/mol, this compound is a white to off-white crystalline solid with a reported melting point of 199–202 °C . Unlike its enantiopure (R)- or (S)-counterparts, which are primarily used as chiral building blocks in asymmetric synthesis, this racemic hydrochloride form is uniquely positioned as a certified reference impurity standard for clopidogrel (Clopidogrel Impurity 33) and as a cost-effective starting material for achiral transformations or racemic resolution studies .

Why Generic Substitution Fails


Substitution among phenylglycine ester derivatives is not straightforward due to critical differences in stereochemistry, salt form, and aryl substitution patterns that directly impact reactivity, solubility, and regulatory compliance. The racemic (RS) nature of CAS 42718-19-4 provides a distinct chemical reactivity profile compared to enantiopure forms, which is essential for specific achiral synthetic routes or when a racemic reference standard is required [1]. The hydrochloride salt offers superior aqueous solubility, gravimetric handling, and storage stability over the free base (CAS 43189-20-4), which is crucial for reproducible solution-phase chemistry and analytical method validation . Furthermore, the para-chloro substitution pattern is recognized differently by biological systems compared to the ortho-chloro isomer (CAS 141109-17-3) or the unsubstituted phenylglycine, as evidenced by enzyme-substrate recognition data showing that DL-4-chlorophenylglycine elicits only 7.4% relative activity compared to 98% for unsubstituted DL-phenylglycine [2]. These differences are amplified in potency assays for the parent acid class, where L-4-chloro-phenylglycine was identified as the most potent and selective ASCT1/2 inhibitor among tested analogs [3].

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Differentiation Evidence


Melting Point Differentiation from Key Analogs

The racemic hydrochloride salt (CAS 42718-19-4) exhibits a distinct, sharp melting point range of 199–202 °C, which is characteristic of the racemic crystal lattice . This differentiates it from the unsubstituted L-phenylglycine methyl ester hydrochloride (CAS 15028-39-4), which has a lower and broader melting range of 187–189 °C . This 10–15 °C difference provides a reliable, instrument-free identity verification check upon receipt and confirms the integrity of the racemic crystal lattice.

Physicochemical Characterization Solid-State Analysis Purity Assessment

Para-Chloro Effect on Enzyme Recognition

Data from a substrate profiling study of phenylglycine N-acetyltransferase reveals that the para-chloro substitution profoundly alters enzyme recognition. DL-4-Chlorophenylglycine (the parent acid of the target compound) exhibits only 7.4 ± 0.1% relative activity, compared to 98 ± 2.1% for unsubstituted DL-2-phenylglycine and 56.9 ± 1.2% for DL-2-chlorophenylglycine [1]. This demonstrates that shifting the chlorine substituent from the ortho- to para-position reduces substrate recognition by approximately 87% (a 7.7-fold decrease), highlighting a strong positional SAR.

Enzyme Specificity Substrate Profiling Structure-Activity Relationship

ASCT1/2 Transporter Inhibition Potency

In a focused study of phenylglycine (PG) analogs as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2, L-4-chlorophenylglycine (L-4-chloroPG) was identified as the most potent and selective inhibitor among all tested PG analogs [1]. While the study tested the free acid forms, the methyl ester hydrochloride (CAS 42718-19-4) serves as a direct synthetic precursor to this pharmacophore. The study demonstrated an excellent correlation between ASCT1/2 transport inhibition and enhancement of long-term potentiation (LTP) in rat visual cortex slices, an effect not observed with inhibition of other transporters like asc-1 or system L [1].

Amino Acid Transporter Inhibition ASCT1 ASCT2 Neuropharmacology

Clopidogrel Impurity Reference Standard

CAS 42718-19-4 is specifically designated as Clopidogrel Impurity 33 (or Clopidogrel Impurity 01), a certified reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of clopidogrel for Abbreviated New Drug Applications (ANDAs) [1]. This designated regulatory use distinguishes it from the enantiopure (R)- or (S)- isomers and the ortho-chloro analog, which correspond to different numbered impurities (e.g., Clopidogrel Impurity 26 for the (S)-enantiomer). Procurement of the specific CAS 42718-19-4 is mandatory for compendial compliance, as generic substitution with an in-house synthesized analog would not meet regulatory traceability requirements.

Pharmaceutical Analysis Reference Standard Clopidogrel ANDAs

Salt vs. Free Base Lipophilicity

The free base form, methyl 2-amino-2-(4-chlorophenyl)acetate (CAS 43189-20-4), has a computed LogP of 1.73 . The hydrochloride salt (CAS 42718-19-4) is expected to have significantly higher aqueous solubility, consistent with the general behavior of amine hydrochloride salts. While an experimentally measured LogD for the salt is not publicly available, the theoretical reduction in lipophilicity upon salt formation translates to improved dissolution rates in aqueous assay buffers and facilitates direct use in peptide coupling reactions without the need for pre-activation or solvent exchange from organic stock solutions.

Lipophilicity Solubility Salt Selection Formulation

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Application Scenarios


Clopidogrel ANDA Impurity Profiling

Generic pharmaceutical manufacturers developing clopidogrel bisulfate ANDAs require certified reference standards for each identified impurity. The racemic nature of CAS 42718-19-4 (Clopidogrel Impurity 33) makes it the only acceptable standard for quantifying this specific process-related impurity in drug substance batches. Using the enantiopure (S)-isomer (Clopidogrel Impurity 26) or the ortho-chloro analog would lead to misidentification of impurity peaks and potential regulatory rejection [1]. The certified purity specifications (typically ≥95% by HPLC) and availability with full characterization data (NMR, HPLC, MS) from reputable suppliers ensure compliance with ICH Q3A/B guidelines.

ASCT1/2 Transporter Inhibitor Precursor

Neuroscience research groups investigating NMDA receptor modulation through ASCT1/2 transporter inhibition can employ CAS 42718-19-4 as a convenient, stable precursor to the 4-chlorophenylglycine pharmacophore. The methyl ester hydrochloride can be selectively hydrolyzed under mild conditions to yield the free acid, which was demonstrated by Foster et al. (2017) as the most potent and selective ASCT1/2 inhibitor in the phenylglycine analog series [2]. For SAR studies, the methyl ester can also be directly coupled to amine-containing fragments via standard peptide coupling reagents (e.g., HATU, EDC) to generate libraries of amide derivatives for potency optimization.

Chiral Resolution Method Development

The racemic (RS) nature of CAS 42718-19-4 makes it an ideal substrate for developing and validating chiral HPLC or SFC separation methods. Academic and industrial laboratories can use this compound to screen chiral stationary phases (CSPs) and optimize mobile phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. Successful resolution of this racemate can then be applied to preparative-scale separations, generating enantiopure building blocks for downstream asymmetric synthesis applications [1].

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